
2-Phenylethyl 2-(methylamino)benzoate
Übersicht
Beschreibung
“2-Phenylethyl 2-(methylamino)benzoate” is a chemical compound with the CAS Number: 1308361-72-9 . It has a molecular weight of 255.32 .
Molecular Structure Analysis
The IUPAC name for this compound is “2-phenylethyl 2-(methylamino)benzoate” and its InChI Code is1S/C16H17NO2/c1-17-15-10-6-5-9-14(15)16(18)19-12-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3 . Chemical Reactions Analysis
While specific reactions involving “2-Phenylethyl 2-(methylamino)benzoate” are not available, esters in general can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also react with ammonia and primary or secondary alkyl amines to yield amides in a reaction called aminolysis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.32 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
Research has shown that derivatives of methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate, which are structurally related to 2-Phenylethyl 2-(methylamino)benzoate, exhibit significant antibacterial activities. These derivatives have been tested against various bacterial strains and shown potential as potent inhibitors, suggesting a promising avenue for developing new antibacterial agents (Murthy et al., 2011).
Synthesis and Chemical Properties
Studies have explored the synthesis and chemical properties of compounds related to 2-Phenylethyl 2-(methylamino)benzoate. For instance, the deamination of amines to produce 2-Phenylethyl Benzoate via nitrosoamide decomposition has been documented, highlighting a key reaction pathway and intermediate products in organic chemistry (White, 2003).
Anti-hyperglycemic Action
Compounds structurally similar to 2-Phenylethyl 2-(methylamino)benzoate, such as BRL 26830, have been studied for their anti-hyperglycemic properties. These studies have demonstrated that such compounds can effectively lower blood glucose levels in animal models, making them potential candidates for treating diabetes (Sennitt et al., 1985).
Novel Chemical Transformations
Innovative chemical rearrangements involving compounds related to 2-Phenylethyl 2-(methylamino)benzoate have been reported. These studies provide insights into the potential for developing new synthetic pathways and understanding reaction mechanisms in organic chemistry (PeetNorton et al., 1980).
Synthesis and Antimicrobial Activity of Derivatives
Various derivatives of compounds structurally related to 2-Phenylethyl 2-(methylamino)benzoate have been synthesized and evaluated for their antimicrobial activities. These studies indicate that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential for developing new antimicrobial agents (Ghorab et al., 2017).
Iron-Catalyzed Benzylation
Research on iron-catalyzed benzylation of 1,3-dicarbonyl compounds, involving compounds related to 2-Phenylethyl 2-(methylamino)benzoate, has shown that these reactions can yield pharmaceutically interesting products. This highlights the utility of iron catalysis in organic synthesis, particularly in the production of compounds with potential therapeutic applications (Kischel et al., 2007).
Eigenschaften
IUPAC Name |
2-phenylethyl 2-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-17-15-10-6-5-9-14(15)16(18)19-12-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLWUBJPVBSWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethyl 2-(methylamino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



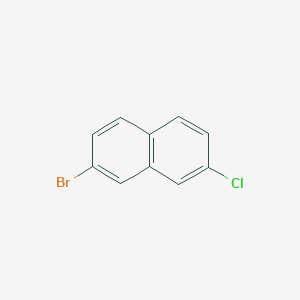
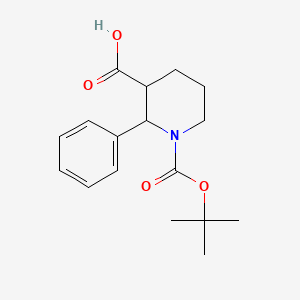
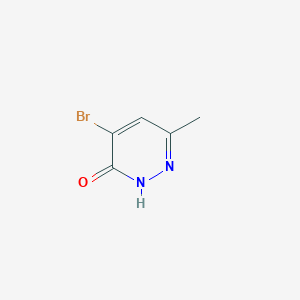
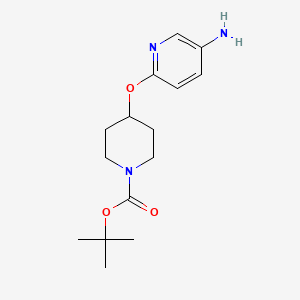
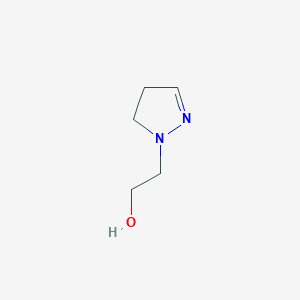
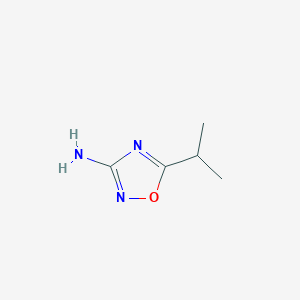
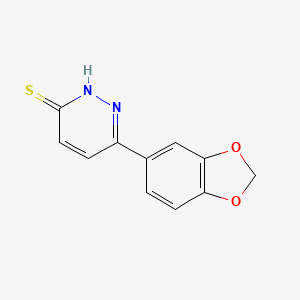

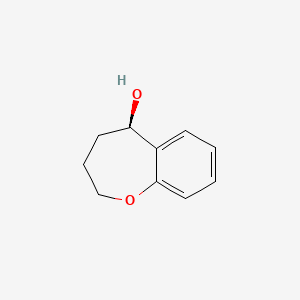
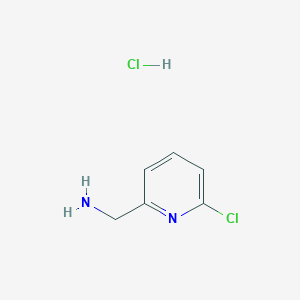


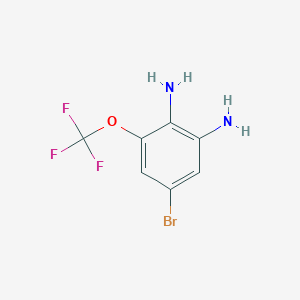
![2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid](/img/structure/B1524371.png)